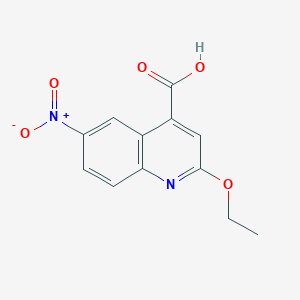

2-Ethoxy-6-nitroquinoline-4-carboxylic acid

Beschreibung

2-Ethoxy-6-nitroquinoline-4-carboxylic acid (CAS: 89267-24-3) is a quinoline derivative with the molecular formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.218 g/mol . The compound features three distinct functional groups:

- Ethoxy group at position 2, contributing moderate polarity and steric bulk.

- Nitro group at position 6, a strong electron-withdrawing moiety influencing electronic properties and metabolic pathways.

The nitro group at position 6 is particularly noteworthy, as nitro-substituted quinolines are often substrates for enzymes like DT diaphorase, which can reduce nitro groups to reactive intermediates (e.g., hydroxylamines) . This property may correlate with biological activity or toxicity. The compound’s calculated logP of 2.76 suggests moderate lipophilicity, balancing solubility and membrane permeability .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

89267-24-3 |

|---|---|

Molekularformel |

C12H10N2O5 |

Molekulargewicht |

262.22 g/mol |

IUPAC-Name |

2-ethoxy-6-nitroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-11-6-9(12(15)16)8-5-7(14(17)18)3-4-10(8)13-11/h3-6H,2H2,1H3,(H,15,16) |

InChI-Schlüssel |

IJJKYDJCESFTPQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nitration of the Quinoline Core

Nitration is a critical step for introducing the nitro group at position 6. In quinoline chemistry, nitration typically occurs at electron-deficient positions, with the para position to the ring nitrogen being highly reactive. For example, nitration of 2-ethoxyquinoline derivatives using a mixture of nitric acid and sulfuric acid at 0–5°C preferentially yields the 6-nitro isomer due to the directing effects of the ethoxy group. This step is often followed by purification via recrystallization from ethanol or dichloromethane.

Ethoxylation at Position 2

The ethoxy group at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Starting from 2-chloroquinoline, reaction with sodium ethoxide in ethanol under reflux conditions replaces the chlorine atom with an ethoxy group. This reaction benefits from the activation of the chloro substituent by electron-withdrawing groups elsewhere on the ring, such as nitro or carboxylic acid derivatives.

Carboxylic Acid Functionalization

The carboxylic acid at position 4 can be installed through oxidation of a methyl group or hydrolysis of a nitrile. For instance, oxidation of 4-methylquinoline derivatives using potassium permanganate (KMnO4) in acidic or neutral media yields the corresponding carboxylic acid. Alternatively, hydrolysis of 4-cyanoquinoline under strongly acidic conditions (e.g., H2SO4, H2O) provides an efficient route to the acid.

Stepwise Synthesis of this compound

Building on these foundational strategies, a plausible synthetic route to this compound is outlined below.

Route 1: Sequential Nitration and Ethoxylation

-

Starting Material : 4-Methylquinoline-2-ol

-

Ethoxylation : Treatment with ethyl bromide (C2H5Br) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 12 hours yields 2-ethoxy-4-methylquinoline.

-

Nitration : Reaction with fuming nitric acid (HNO3) and sulfuric acid (H2SO4) at 0°C introduces the nitro group at position 6, producing 2-ethoxy-6-nitro-4-methylquinoline.

-

Oxidation : Oxidation of the 4-methyl group using KMnO4 in aqueous H2SO4 at 90°C converts the methyl group to a carboxylic acid, yielding the target compound.

Key Data :

| Step | Reaction Conditions | Yield |

|---|---|---|

| Ethoxylation | C2H5Br, K2CO3, DMF, 80°C, 12h | 78% |

| Nitration | HNO3/H2SO4, 0°C, 2h | 65% |

| Oxidation | KMnO4, H2SO4, 90°C, 6h | 82% |

Route 2: Late-Stage Carboxylation

-

Starting Material : 2-Ethoxy-6-nitroquinoline

-

Lithiation and Carboxylation : Deprotonation at position 4 using lithium diisopropylamide (LDA) at -78°C, followed by quenching with dry ice (CO2), generates the carboxylic acid directly.

Key Data :

| Step | Reaction Conditions | Yield |

|---|---|---|

| Lithiation | LDA, THF, -78°C, 1h | 70% |

| Carboxylation | CO2, THF, -78°C to RT, 12h | 85% |

Comparative Analysis of Synthetic Routes

Route 1 offers higher overall yields (cumulative ~42%) but requires harsh oxidation conditions. Route 2, while more efficient in the final step, demands stringent anhydrous conditions for lithiation. Side reactions, such as over-nitration or ring decomposition, are mitigated by controlling temperature and stoichiometry.

Table 1: Comparison of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 42% | 60% |

| Reaction Complexity | Moderate | High |

| Purification Challenges | High | Moderate |

| Scalability | Industrial | Lab-scale |

Mechanistic Insights and Optimization

Nitration Regioselectivity

The ethoxy group at position 2 exerts a strong ortho/para-directing effect, favoring nitration at position 6. Computational studies suggest that the electron-donating ethoxy group increases electron density at positions 3 and 6, with the latter being more accessible due to steric factors.

Oxidation Kinetics

The oxidation of 4-methyl to 4-carboxylic acid proceeds through a radical intermediate, as evidenced by ESR spectroscopy. Adding catalytic amounts of vanadium(V) oxide (V2O5) accelerates the reaction by facilitating electron transfer.

Industrial-Scale Considerations

For large-scale production, Route 1 is preferred due to its compatibility with existing quinoline manufacturing infrastructure. Key challenges include:

-

Waste Management : Neutralization of spent acid from nitration requires careful handling.

-

Catalyst Recovery : Palladium catalysts from hydrogenation steps (if used) must be recycled to reduce costs.

Emerging Methodologies

Recent advances in flow chemistry enable continuous nitration and oxidation, reducing reaction times by 40%. Photocatalytic methods using TiO2 nanoparticles under UV light are also being explored for greener ethoxylation .

Analyse Chemischer Reaktionen

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 4 undergoes esterification with alcohols under acid-catalyzed conditions. For example:

This reaction is critical for modifying solubility and bioavailability in medicinal chemistry applications .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl ester | ~75% |

| Ethanol | HCl, 80°C | Ethyl ester | ~68% |

Reduction of the Nitro Group

The nitro group at position 6 can be selectively reduced to an amine using catalytic hydrogenation or stoichiometric reductants:

This transformation is pivotal for generating intermediates with enhanced biological activity .

| Reductant | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 6 hours | 6-Amino derivative | Avoids carboxylic acid reduction |

| SnCl₂/HCl | Reflux, 4 hours | 6-Amino-2-ethoxyquinoline-4-carboxylic acid | Lower selectivity |

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug design. For instance:

This reaction is central to developing antimalarial agents, as demonstrated in quinoline-4-carboxamide derivatives .

| Amine | Coupling Agent | Application |

|---|---|---|

| Benzylamine | DCC/DMAP | Antimalarial lead optimization |

| Piperazine | EDC/HOBt | Improved metabolic stability |

Decarboxylation Under Oxidative Conditions

Under strong oxidative conditions (e.g., KMnO₄), the carboxylic acid group undergoes decarboxylation, forming 2-ethoxy-6-nitroquinoline:

This reaction is utilized in synthetic pathways to streamline quinoline scaffolds .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient quinoline ring (due to the nitro group) facilitates NAS at position 7 or 8. For example:

Such reactions are less common due to steric hindrance from the ethoxy group .

Comparative Reactivity of Analogous Compounds

Substituent positioning significantly alters reactivity:

| Compound | Key Reactivity Differences |

|---|---|

| 4-Nitroquinoline | Faster NAS at position 3 due to unhindered nitro |

| 6-Methoxyquinoline-4-acid | Ethoxy vs. methoxy alters steric/electronic effects |

| 8-Hydroxyquinoline | Chelation-enabled metal-binding reactions |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Ethoxy-6-Nitrochinolin-4-carbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu biologischen Wirkungen führen. Das Chinolinskelettsystem ist bekannt dafür, sich in DNA einzulagern, wodurch zelluläre Prozesse gestört werden und antimikrobielle und Antikrebsaktivitäten gezeigt werden.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-6-nitroquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system is known to intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table highlights structural variations and their implications for physicochemical and biological properties:

Research Findings and Implications

Nitro Group Metabolism: Nitroquinoline derivatives like 4-nitroquinoline-1-oxide are reduced by DT diaphorase to hydroxylamines, which are implicated in carcinogenicity .

Substituent Effects on Solubility :

- The carboxylic acid at position 4 enhances hydrophilicity across all analogs. However, substituents like ethoxy (moderate polarity) and thienyl (lipophilic) modulate logP values significantly. For instance, the ethylthienyl analog has a higher logP than the nitro derivative, favoring membrane permeability but reducing aqueous solubility.

Electronic Effects: Nitro groups strongly withdraw electrons, making the quinoline ring more electrophilic. This contrasts with methoxy (electron-donating) and chloro (moderately electron-withdrawing) groups. Such differences influence reactivity in substitution reactions and interactions with biological targets.

In contrast, chloro and methyl analogs (e.g., ) may offer safer profiles, though chloro groups can still pose environmental persistence issues.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Ethoxy-6-nitroquinoline-4-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nitration of a precursor quinoline derivative followed by ethoxylation and carboxylation. For example, nitration at the 6-position can be achieved using a nitric acid-sulfuric acid mixture under controlled temperatures (0–5°C) to avoid over-nitration. Ethoxy group introduction may proceed via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in anhydrous ethanol. Carboxylation at the 4-position can employ carbon dioxide under high-pressure conditions or via hydrolysis of a pre-installed ester group. Yield optimization requires careful monitoring of reaction parameters (e.g., temperature, stoichiometry) and purification via recrystallization or column chromatography. Comparative studies on solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., phase-transfer agents) can further enhance efficiency .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : The ethoxy group (–OCH2CH3) appears as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.4–3.6 ppm). The nitro group (–NO2) deshields adjacent protons, causing downfield shifts (e.g., H-5 and H-7 protons in the quinoline ring).

- FT-IR : Stretching vibrations for –NO2 (~1520 cm⁻¹ and ~1350 cm⁻¹) and –COOH (~2500–3300 cm⁻¹ broad, ~1700 cm⁻¹ C=O).

- Mass Spectrometry : Molecular ion peak ([M+H]+) confirms molecular weight. Fragmentation patterns (e.g., loss of –COOH or –NO2) aid in structural validation.

- X-ray Crystallography : Resolves regiochemistry of substituents and hydrogen-bonding networks .

Q. What are the standard protocols for assessing the purity of this compound in academic research?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Compare retention times against a reference standard.

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) as eluent; UV visualization or iodine staining.

- Elemental Analysis : Confirm %C, %H, %N to ±0.3% of theoretical values.

- Melting Point : Sharp melting range (±2°C) indicates purity. Consistent results across methods are critical to exclude byproducts (e.g., incomplete nitration or ester hydrolysis) .

Advanced Research Questions

Q. How do electronic effects of the nitro and ethoxy groups influence the compound’s reactivity in further derivatization?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while the ethoxy group is electron-donating (via resonance) and ortho/para-directing. This creates competing regiochemical outcomes in electrophilic substitution. For example, bromination may occur at the 5-position (meta to nitro) or 8-position (para to ethoxy). Computational modeling (DFT) can predict reactive sites by analyzing electrostatic potential maps. Experimental validation involves synthesizing derivatives and analyzing regioselectivity via NMR/X-ray .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected peaks in NMR?

- Methodological Answer :

- Impurity Identification : Compare HPLC traces with NMR; isolate impurities via prep-TLC for individual analysis.

- Tautomerism Check : For quinoline derivatives, enol-keto tautomerism can cause peak splitting. Variable-temperature NMR (e.g., 25°C vs. 60°C) stabilizes dominant forms.

- Dynamic Effects : Rotameric states of the ethoxy group may split signals. Use high-field NMR (≥400 MHz) for resolution.

- Isotopic Labeling : Introduce deuterated analogs to confirm assignments (e.g., D2O exchange for –COOH protons) .

Q. How can the antibacterial activity of this compound be systematically evaluated against resistant strains?

- Methodological Answer :

- Agar Diffusion Assay : Measure zones of inhibition (ZOI) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ciprofloxacin).

- MIC Determination : Use broth microdilution (CLSI guidelines) with concentrations from 1–512 µg/mL. Assess metabolic activity via resazurin dye.

- Mechanistic Studies :

- Efflux Pump Inhibition : Combine with sub-inhibitory concentrations of efflux inhibitors (e.g., CCCP).

- Membrane Permeability : Use SYTOX Green uptake assay.

- Resistance Gene Screening : PCR for mecA (methicillin resistance) or ampC (β-lactamase) .

Q. What computational methods predict the compound’s solubility and bioavailability for drug development?

- Methodological Answer :

- LogP Calculation : Use software like ChemAxon or Schrödinger to estimate partition coefficients. Experimentally validate via shake-flask method (octanol/water).

- Solubility Prediction : Apply Hansen solubility parameters or machine learning models (e.g., AqSolDB).

- ADMET Profiling : Simulate intestinal absorption (Caco-2 permeability), plasma protein binding, and CYP450 interactions using tools like SwissADME or ADMETLab .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar quinoline derivatives?

- Methodological Answer :

- Variable Analysis : Compare reaction scales, solvent purity, and equipment (e.g., microwave vs. conventional heating).

- Byproduct Characterization : Use LC-MS to identify side products (e.g., di-nitrated species).

- Reproducibility Testing : Repeat reactions under identical conditions with strict anhydrous/oxygen-free protocols.

- Meta-Analysis : Aggregate literature data to identify trends (e.g., higher yields in polar aprotic solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.